molecular formula C38H46O11 B13842300 methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

Cat. No.: B13842300
M. Wt: 678.8 g/mol
InChI Key: FNEMHHUYYPYPOD-WGXRQOGHSA-N
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Description

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate is a complex organic compound with a unique structure It is characterized by multiple chiral centers and a combination of acetylated hydroxyl groups and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate involves multiple steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the phenylmethoxy group and the acetylation of hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.

Scientific Research Applications

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Stigmast-5-ene, 3-methoxy-: A structurally related compound with a similar cyclopenta[a]phenanthrene core.

    Ergost-5-ene, 3-methoxy-: Another related compound with a similar core structure but different functional groups.

Uniqueness

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C38H46O11

Molecular Weight

678.8 g/mol

IUPAC Name

methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29+,30+,31-,32+,33?,34?,35?,37+,38-/m0/s1

InChI Key

FNEMHHUYYPYPOD-WGXRQOGHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)O[C@H]2CC[C@H]3[C@@]2(CC[C@@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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